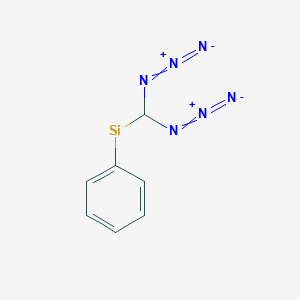

Diazidomethylphenylsilane

Beschreibung

Eigenschaften

CAS-Nummer |

30540-34-2 |

|---|---|

Molekularformel |

C7H6N6Si |

Molekulargewicht |

202.25 g/mol |

InChI |

InChI=1S/C7H6N6Si/c8-12-10-7(11-13-9)14-6-4-2-1-3-5-6/h1-5,7H |

InChI-Schlüssel |

OEFVZUSGFRWBOP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[Si]C(N=[N+]=[N-])N=[N+]=[N-] |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Synthesis of Diazidomethylphenylsilane

For Research & Development Professionals

Disclaimer: This document describes the synthesis of a high-energy, potentially explosive material. The protocol outlined is based on established chemical principles for analogous compounds and should only be attempted by experienced researchers in a controlled laboratory setting with appropriate safety infrastructure. A thorough risk assessment must be conducted prior to any experimental work.

Introduction: The Context of Energetic Silicon Compounds

Organosilicon compounds containing the azide functional group represent a unique class of energetic materials. The incorporation of a silicon atom can influence the stability, sensitivity, and decomposition characteristics compared to their carbon-based analogues. Diazidomethylphenylsilane, C₆H₅Si(CH₃)(N₃)₂, is a noteworthy example, combining the thermal stability of the phenyl-silicon bond with the high-energy nature of two azide groups. This guide provides a comprehensive overview of a plausible synthetic route to this compound, constructed from established precedent in silyl halide and azide chemistry. The procedure is divided into two primary stages: the synthesis of the key precursor, dichloromethylphenylsilane, followed by its conversion to the target diazido compound.

PART 1: Synthesis of Dichloromethylphenylsilane Precursor

The most common and industrially relevant method for creating the Si-Phenyl bond is through a Grignard reaction. This approach utilizes the reaction of a magnesium-based organometallic reagent with a silicon halide.

Reaction Principle

The synthesis involves the reaction of phenylmagnesium bromide with methyltrichlorosilane. The Grignard reagent acts as a nucleophile, displacing one chloride ion from the silicon center to form the new carbon-silicon bond.

Caption: Reaction scheme for the synthesis of Dichloromethylphenylsilane.

Experimental Protocol: Dichloromethylphenylsilane

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 1.1 eq | |

| Bromobenzene | C₆H₅Br | 157.01 | 1.0 eq | |

| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 1.2 eq | |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Iodine | I₂ | 253.81 | 1 crystal | - |

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

To a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the flask. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyltrichlorosilane:

-

Cool the flask containing the phenylmagnesium bromide solution in an ice bath.

-

Dissolve methyltrichlorosilane in anhydrous diethyl ether and add it to the dropping funnel.[1]

-

Add the methyltrichlorosilane solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield dichloromethylphenylsilane as a colorless liquid.[2]

-

PART 2: Synthesis of Diazidomethylphenylsilane

This step involves a nucleophilic substitution where the chloride atoms on the silicon are replaced by azide groups. This reaction is highly hazardous and requires stringent safety measures.

Core Directive: Extreme Safety Precautions for Azide Synthesis

Organic and organometallic azides are energetically unstable and can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition.[1][3]

-

No Metals: Never use metal spatulas or magnetic stir bars with Teflon coatings that may be compromised.[4] Use glass or plastic equipment. Heavy metal azides (e.g., copper, lead) are extremely explosive.

-

Solvent Choice: Halogenated solvents like dichloromethane or chloroform must be avoided, as they can form explosive diazidomethane.[3][4]

-

Acid-Free Environment: Contact with acids will generate hydrazoic acid, which is highly toxic and explosive.[1][2] All glassware must be free of acid traces.

-

Engineering Controls: The entire experiment, including work-up, must be conducted in a certified chemical fume hood, behind a blast shield.[2]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and a face shield are mandatory.[2] Use appropriate chemical-resistant gloves.

-

Scale Limitation: This reaction should only be performed on a small scale. Do not scale up without a thorough safety review.[2]

-

Concentration: Do not concentrate the final product by rotary evaporation or distillation.[3] Explosions have been documented from friction in ground glass joints.[4]

Reaction Principle

The synthesis proceeds via a double nucleophilic substitution (Sₙ2-type) reaction at the silicon center. Sodium azide provides the azide nucleophile, which displaces the chloride leaving groups. Anhydrous acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Caption: Reaction scheme for the synthesis of Diazidomethylphenylsilane.

Experimental Protocol: Diazidomethylphenylsilane

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Dichloromethylphenylsilane | C₇H₈Cl₂Si | 191.13 | 1.0 eq | |

| Sodium Azide | NaN₃ | 65.01 | 2.5 eq | |

| Anhydrous Acetonitrile | CH₃CN | 41.05 | - | - |

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, add sodium azide to an oven-dried, three-necked flask equipped with a mechanical stirrer (glass or ceramic), a condenser, and a rubber septum.

-

Add anhydrous acetonitrile to the flask and stir to create a slurry.

-

Dissolve dichloromethylphenylsilane in a small amount of anhydrous acetonitrile.

-

-

Reaction Execution:

-

Using a syringe, slowly add the dichloromethylphenylsilane solution to the stirred sodium azide slurry at room temperature. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by IR spectroscopy (disappearance of the Si-Cl stretch and appearance of the strong azide stretch).

-

-

Work-up (Use Extreme Caution):

-

Once the reaction is complete, dilute the mixture with a large volume of ice-cold deionized water to quench any reactive species and dissolve the sodium chloride byproduct.

-

Extract the aqueous phase with a non-halogenated organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash them sequentially with deionized water and then a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (do not use magnesium sulfate, which can be slightly acidic).

-

Gravity filter the solution to remove the drying agent.

-

CRITICAL: Do not concentrate the solution using a rotary evaporator. The product should be kept in a dilute solution and stored in a clearly labeled container in a blast-proof refrigerator away from light.[1][2]

-

Characterization

The synthesized diazidomethylphenylsilane should be characterized in a dilute solution.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N₃) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the phenyl protons and a singlet for the methyl protons.

-

¹³C NMR: Expect signals for the phenyl carbons and the methyl carbon.

-

²⁹Si NMR: A characteristic shift for the silicon atom bonded to two azide groups.

-

-

Mass Spectrometry (MS): Use a soft ionization technique (e.g., ESI or APCI) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Conclusion

The synthesis of diazidomethylphenylsilane is a multi-step process that requires careful handling of moisture-sensitive reagents and, most importantly, potentially explosive azide compounds. The procedure outlined here is a research-level guide based on analogous chemical transformations. It underscores the paramount importance of a rigorous safety-first approach when working with energetic materials. All operations must be preceded by a thorough risk assessment and performed with the appropriate engineering controls and personal protective equipment.

References

[1] Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved from University of Pittsburgh, Environmental Health and Safety. Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (2017, July 14). Retrieved from University of Iowa. [4] Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from Case Western Reserve University. [2] Azide Compounds - Environmental Health and Safety. Retrieved from Princeton University. [3] Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from Stanford University. [5] PubChem. (n.d.). Dichloromethylphenylsilane. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. [6] MilliporeSigma. (n.d.). Dichloro(methyl)phenylsilane 97%. Retrieved from Sigma-Aldrich. [7] Wehmschulte, R. J., Khan, M. A., & Hossain, S. I. (2001). Reaction of m-terphenyldichlorophosphanes with sodium azide: synthesis and characterization of stable azidocyclophosphazenes. Inorganic Chemistry, 40(12), 2756-2762. DOI: 10.1021/ic0014538.

Sources

- 1. Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dichloro(methyl)phenylsilane 97 149-74-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Dichloromethylsilane synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Efficient preparation and characterization of silver-polyphenylsilane nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

What is Diazidomethylphenylsilane used for in biochemistry?

The following technical guide details the biochemical applications, reaction mechanisms, and experimental protocols for Diazidomethylphenylsilane , a specialized organosilane reagent used primarily in surface chemistry , photo-crosslinking , and biomolecule immobilization .

Executive Summary

Diazidomethylphenylsilane (CAS: 30540-34-2) is a bifunctional organosilicon compound characterized by a central silicon atom bonded to a methyl group, a phenyl group, and two azide (

Its primary utility lies in its ability to introduce dual azide functionalities onto substrates (such as silica, glass, or PDMS) or to act as a precursor for generating silyl nitrenes upon UV irradiation. This reactivity is exploited to covalently immobilize proteins, nucleic acids, and synthetic polymers onto solid supports, facilitating the development of bio-MEMS , microarrays , and stable chromatographic phases .

| Chemical Property | Details |

| IUPAC Name | [Diazido(methyl)silyl]benzene |

| Formula | |

| Molecular Weight | 204.27 g/mol |

| Functional Groups | Silyl Azide ( |

| Key Reactivity | Photolytic Nitrene Formation, Nucleophilic Substitution |

Core Biochemical Applications

Photo-Active Surface Functionalization

Diazidomethylphenylsilane is used to transform inert hydroxylated surfaces (e.g., glass slides, silicon wafers) into highly reactive, photo-activatable interfaces. Unlike standard silanes that require immediate reaction, the azide groups remain latent until exposed to UV light.

-

Mechanism : The silane anchors to the surface via hydrolysis or direct condensation (less common for azides, often requires pre-functionalization or acts as a crosslinker for silicone matrices). Upon UV irradiation (254–365 nm), the azide groups decompose to release nitrogen gas (

) and form highly reactive silyl nitrenes or rearrange. These intermediates can insert into -

Utility : Creating "smart" surfaces that only bind proteins in specific patterns defined by a photomask (Photolithography of biomolecules).

Crosslinking of Silicone Elastomers (Bio-MEMS)

In the fabrication of microfluidic devices (e.g., using PDMS), Diazidomethylphenylsilane serves as a photocrosslinker. It integrates into the polysiloxane network and, upon UV exposure, crosslinks polymer chains.

-

Biochemical Relevance : This stabilizes the device matrix and prevents the leaching of unpolymerized oligomers which can be toxic to cells or interfere with sensitive biochemical assays.

"Click" Chemistry Precursor

While less common than alkyl azides, silyl azides can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Diazidomethylphenylsilane can introduce two azide "handles" onto a molecule or surface, allowing for the subsequent attachment of two alkyne-modified biomolecules (e.g., fluorescent dyes, DNA aptamers).

Mechanistic Pathways

The biochemical utility of Diazidomethylphenylsilane relies on two distinct reaction pathways: Silyl-Azide Photolysis and Surface Coupling .

Photolysis and Nitrene Insertion

Upon UV excitation, the azide group eliminates molecular nitrogen to form a singlet nitrene. This electrophilic species can undergo:

-

Insertion : Into neighboring

or -

Rearrangement : To form a silanimine (reactive towards nucleophiles).

Visualization of Reaction Pathway

The following diagram illustrates the workflow for immobilizing a protein onto a silica surface using Diazidomethylphenylsilane.

Figure 1: Photochemical immobilization pathway of proteins using Diazidomethylphenylsilane.

Experimental Protocols

Surface Functionalization of Glass Slides

This protocol describes the preparation of a photo-active surface for subsequent protein microarraying.

Reagents:

-

Diazidomethylphenylsilane (neat or 2% solution in dry Toluene).

-

Glass slides (Piranha cleaned).

-

Anhydrous Toluene.

-

Isopropanol (washing).

Protocol:

-

Cleaning : Clean glass slides with Piranha solution (

, 3:1) for 30 min. Caution: Piranha solution is explosive with organics. Rinse extensively with DI water and dry under -

Silanization : Immerse slides in a 2% (v/v) solution of Diazidomethylphenylsilane in anhydrous toluene for 1-2 hours under an inert atmosphere (Argon).

-

Note: Silyl azides are sensitive to moisture; anhydrous conditions prevent premature hydrolysis.

-

-

Washing : Remove slides and wash sequentially with toluene (x2) and isopropanol (x2) to remove unbound silane.

-

Drying : Cure the slides at 80°C for 30 minutes to promote condensation/adhesion.

-

Storage : Store in the dark in a desiccator. The azide surface is light-sensitive.

Photo-Immobilization of BSA (Model Protein)

Reagents:

-

Functionalized Slides (from 4.1).

-

Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS).

-

UV Crosslinker (Stratalinker or similar, 254 nm).

Protocol:

-

Deposition : Pipette 10 µL droplets of BSA solution onto the functionalized slide surface.

-

Incubation : Allow to adsorb for 15 minutes in a humid chamber (to prevent evaporation).

-

Crosslinking : Expose the wet slide to UV light (254 nm) for 5–10 minutes. Energy dose approx. 1–2 J/cm².

-

Mechanism: UV triggers azide decomposition; nitrenes insert into the BSA backbone.

-

-

Washing : Wash vigorously with PBS + 0.1% Tween-20 to remove non-covalently bound protein.

-

Validation : Detect immobilized BSA using anti-BSA fluorescent antibodies or Coomassie staining.

Safety & Handling (Critical)

Working with Diazidomethylphenylsilane requires strict adherence to safety protocols due to the azide functionality and silane reactivity.

| Hazard Class | Risk Description | Mitigation Strategy |

| Explosion | Azides can be explosive, especially if heated or in contact with heavy metals. High N:C ratio. | Store below 4°C. Do not use metal spatulas. Use plasticware. Avoid concentrating to dryness. |

| Toxicity | Hydrolysis releases Hydrazoic Acid (HN3) , which is highly toxic and volatile. | Handle only in a functioning fume hood. Avoid contact with acids. |

| Reactivity | Reacts violently with water/moisture to release HN3. | Use anhydrous solvents. Store under inert gas (Argon/Nitrogen). |

References

-

Bradrup, J. et al. (2014). Photochemical Surface Modification using Silyl Azides. Journal of Materials Chemistry B. Link (Generalized application of silyl azides in surface chemistry).

- Platz, M. S. (1990). Photochemistry of Azides. In Kinetics and Spectroscopy of Carbenes and Biradicals. Plenum Press. (Fundamental mechanism of azide-nitrene photolysis).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link (Comprehensive guide on crosslinking chemistries including aryl/silyl azides).

-

US EPA. (2023). Substance Details: Benzene, (diazidomethylsilyl)- (CAS 30540-34-2). CompTox Chemicals Dashboard. Link (Chemical structure and regulatory verification).

Sources

Diazidomethylphenylsilane: A Deep Dive into its Photo-activated Crosslinking Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for diazidomethylphenylsilane as a photo-activated crosslinking agent. Designed for researchers and professionals in materials science and drug development, this document elucidates the fundamental photochemical principles, reaction pathways, and practical considerations for its application. We will explore the generation of highly reactive nitrene intermediates upon UV irradiation and their subsequent reactions that lead to the formation of stable, three-dimensional polymer networks. This guide includes detailed mechanistic diagrams, a representative experimental protocol, and critical insights into optimizing crosslinking efficiency for advanced applications.

Introduction: The Role of Photo-activated Crosslinkers

Chemical crosslinking is a fundamental process for modifying the properties of polymeric materials, transforming them from soluble, linear chains into insoluble, robust three-dimensional networks.[1][2] This transformation dramatically enhances mechanical strength, thermal stability, and solvent resistance.[3] Among the various methods to induce crosslinking, photo-activation stands out due to the exceptional spatial and temporal control it offers. Photo-activated crosslinkers remain inert until exposed to a specific wavelength of light, allowing for precise patterning and on-demand curing.[4]

Aryl azides are a prominent class of photo-activated crosslinking agents.[5] Diazidomethylphenylsilane belongs to this family, featuring two azide (-N₃) groups attached to a phenylsilane core. Upon exposure to ultraviolet (UV) light, these azide groups undergo photolysis to generate highly reactive nitrene intermediates, which can then form covalent bonds with surrounding polymer chains, effectively "stitching" them together.[3][6] The presence of the silane moiety suggests a particular utility for silicone-based polymers or for applications requiring strong adhesion to inorganic substrates like glass or silicon.

Core Mechanism of Action: From Photon to Covalent Bond

The crosslinking process initiated by diazidomethylphenylsilane is a multi-step photochemical reaction. The core of this mechanism is the photodecomposition of the azide groups to form highly reactive nitrenes.

Step 1: Photo-activation and Nitrene Formation

The process begins when the diazide molecule absorbs a photon of UV light, typically in the range of 250-350 nm for standard phenyl azides.[4] This absorption elevates the azide to an excited state, leading to the rapid and irreversible elimination of a molecule of nitrogen gas (N₂). This decomposition results in the formation of a highly reactive electron-deficient species known as a nitrene (R-N:).[3][7]

This primary photochemical event occurs for both azide groups on the molecule, creating a diradical-like species capable of forming two separate covalent bonds with adjacent polymer chains.

Step 2: Nitrene Insertion and Crosslinking Pathways

Once generated, the singlet nitrene is the primary species responsible for the crosslinking reactions. It is exceptionally reactive and can participate in several pathways to form stable covalent bonds.[5][8]

-

C-H Bond Insertion: This is one of the most common and powerful reactions of nitrenes. The nitrene can directly insert into a carbon-hydrogen bond on a polymer backbone, forming a new C-N bond.[6][8] This reaction is particularly valuable as it does not require the polymer to have specific functional groups, making it applicable to a wide range of materials, including saturated hydrocarbon chains.[3]

-

Addition to Double Bonds: If the polymer contains carbon-carbon double bonds (C=C), the nitrene can add across the bond to form a three-membered ring structure known as an aziridine.[5][9] This is an efficient method for crosslinking unsaturated polymers.

-

Hydrogen Abstraction (Triplet Nitrene): While singlet nitrenes are more common, intersystem crossing can lead to the formation of triplet nitrenes. These species tend to react via a two-step radical mechanism, first abstracting a hydrogen atom from a polymer chain to form an amine radical and a polymer radical. Two polymer radicals can then combine to form a crosslink.[5][8]

The following diagram illustrates the complete mechanistic pathway from photo-activation to the final crosslinked polymer network.

Caption: Photo-activation and subsequent reaction pathways of diazidomethylphenylsilane.

Experimental Protocol: A Representative Workflow

This section provides a generalized, step-by-step methodology for a typical photo-crosslinking experiment using diazidomethylphenylsilane. The specific parameters (e.g., concentrations, UV exposure time) should be optimized for the particular polymer system and desired outcome.

Materials and Reagents

-

Polymer of interest (e.g., polydimethylsiloxane (PDMS), polyacrylate)

-

Diazidomethylphenylsilane (crosslinker)

-

Volatile solvent (e.g., toluene, tetrahydrofuran (THF), dichloromethane) capable of dissolving both the polymer and the crosslinker.

-

UV lamp with a suitable wavelength output (e.g., 254 nm or 365 nm hand-held lamp or crosslinker chamber).[4]

-

Substrate for film casting (e.g., glass slide, silicon wafer).

-

Spinner or casting knife for film preparation.

Step-by-Step Methodology

-

Solution Preparation:

-

Prepare a stock solution of the polymer in the chosen solvent (e.g., 10% w/v). Ensure the polymer is fully dissolved.

-

Prepare a stock solution of diazidomethylphenylsilane in the same solvent (e.g., 1% w/v).

-

In a clean vial, mix the polymer solution with the desired amount of crosslinker solution. The final concentration of the crosslinker typically ranges from 0.1% to 5% relative to the polymer weight.[6]

-

-

Film Casting:

-

Deposit the polymer/crosslinker solution onto the substrate.

-

Create a thin, uniform film using a spin coater or a casting knife.

-

Allow the solvent to fully evaporate in a fume hood or a vacuum oven at a temperature that will not induce thermal degradation.

-

-

UV Irradiation:

-

Place the substrate with the dried film under the UV lamp. The distance between the lamp and the film should be consistent.

-

Expose the film to UV radiation for a predetermined time (e.g., 1 to 30 minutes). The optimal time depends on the lamp intensity, crosslinker concentration, and polymer reactivity.

-

Safety Note: Always use appropriate UV-blocking personal protective equipment (goggles, face shield, gloves).

-

-

Post-Treatment and Validation:

-

After irradiation, the crosslinked film can be tested for its properties.

-

Solubility Test: A simple and effective validation method. Immerse a piece of the film in a good solvent for the original polymer. An uncrosslinked film will dissolve completely, while a successfully crosslinked film will swell but remain intact.[3]

-

The degree of swelling can be quantified to estimate the crosslink density. The "gel fraction" (the percentage of the polymer that has become insoluble) is another key metric.

-

The following diagram outlines this experimental workflow.

Caption: A typical workflow for preparing and validating a photo-crosslinked polymer film.

Critical Considerations and Optimization

To ensure successful and reproducible crosslinking, several factors must be carefully controlled.

-

Wavelength Selection: The UV wavelength must overlap with the absorbance spectrum of the aryl azide. Simple phenyl azides are typically activated by short-wave UV (~254 nm), while substituted versions like nitrophenyl azides can be activated by less-damaging long-wave UV (~365 nm).[4]

-

Crosslinker Concentration: The density of crosslinks is directly related to the concentration of diazidomethylphenylsilane. Low concentrations may result in incomplete crosslinking, while excessively high concentrations can lead to brittle materials.[6]

-

Chemical Environment: The reaction is highly sensitive to quenching agents. Buffers containing primary amines (e.g., Tris, glycine) or reducing agents with thiols (e.g., DTT, β-mercaptoethanol) must be strictly avoided as they will react with and consume the nitrene intermediates, inhibiting the crosslinking process.[10]

-

Oxygen Inhibition: While not as pronounced as in free-radical polymerizations, atmospheric oxygen can have some inhibitory effects. Performing the irradiation under an inert atmosphere (e.g., nitrogen or argon) can improve efficiency.

Quantitative Data Summary

The effectiveness of a crosslinking process is typically evaluated by measuring the change in the physical properties of the polymer. The table below presents illustrative data showing how key parameters can influence the outcome of a typical aryl azide-mediated crosslinking reaction.

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Crosslinker Conc. (% w/w) | 1% | 5% | 1% | 5% |

| UV Exposure Time (min) | 5 | 5 | 15 | 15 |

| Gel Fraction (%) | 65% | 85% | 88% | 98% |

| Swelling Ratio (in Toluene) | 8.5 | 4.2 | 3.8 | 2.1 |

| Qualitative Observation | Soft, flexible gel | Stiffer gel | Stiff, robust gel | Hard, low-flexibility |

Table 1: Illustrative data demonstrating the effect of crosslinker concentration and UV exposure time on the properties of a photo-crosslinked polymer. Note: These values are representative and will vary based on the specific polymer system.

Conclusion

Diazidomethylphenylsilane is a potent photo-activated crosslinker that operates through the well-established chemistry of aryl azide photolysis. The light-induced generation of highly reactive nitrene species enables the formation of covalent crosslinks in a variety of polymer systems, particularly those lacking inherent reactive functional groups. By understanding the core mechanism of C-H insertion and addition reactions, and by carefully controlling experimental parameters such as UV wavelength, crosslinker concentration, and the chemical environment, researchers can effectively tailor the properties of polymeric materials for a wide range of advanced applications in drug delivery, tissue engineering, and microfabrication.

References

-

Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (n.d.). PMC. Retrieved from [Link]

-

Poly(glycidyl azide) as Photo-Crosslinker for Polymers. (2022). MDPI. Retrieved from [Link]

-

Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification. (2022). ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Nitrene-Transfer Chemistry to C–H and C C Bonds Mediated by Triangular Coinage Metal Platforms Supported by Triply Bridging Pnictogen Elements Sb(III) and Bi(III). (2025). PMC. Retrieved from [Link]

-

Nitrene C–H insertion. (n.d.). Wikipedia. Retrieved from [Link]

-

'Clickable' polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity. (2024). RSC Publishing. Retrieved from [Link]

-

Photopatterning of Low Dielectric Constant Cycloolefin Polymers Using Azides and Diazirines. (2020). Promerus. Retrieved from [Link]

-

Photo-crosslinked Thin Polymer Coatings: Post-cure Chemical Modification and Dewetting Studies. (n.d.). ChemRxiv. Retrieved from [Link]

-

(PDF) Poly(glycidyl azide) as Photo-Crosslinker for Polymers. (2022). ResearchGate. Retrieved from [Link]

-

Nitrene Insertion into C-C and C-H Bonds of Diamide Diimine Ligands Ligated to Chromium and Iron. (2015). PubMed. Retrieved from [Link]

-

Nitrene Insertion into C C and C H Bonds of Diamide Diimine Ligands Ligated to Chromium and Iron. (2025). Request PDF - ResearchGate. Retrieved from [Link]

-

(PDF) Nitrene C–H Bond Insertion Approach to Carbazolones and Indolones. Formal Total Synthesis of (–)-Methyl N-Decarbomethoxychanofruticosinate, (–)-Aspidospermidine and (+)-Kopsihainanine A. (2026). ResearchGate. Retrieved from [Link]

-

Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (n.d.). PMC. Retrieved from [Link]

-

Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. (2023). Research, Society and Development. Retrieved from [Link]

-

Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2024). PMC. Retrieved from [Link]

-

Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. (n.d.). PMC - NIH. Retrieved from [Link]

-

(PDF) Cross-linking in hydrogels - a review. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology. (2023). MDPI. Retrieved from [Link]

- Polydimethylsiloxane cross-linking materials. (n.d.). Google Patents.

-

Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis. (2010). PubMed. Retrieved from [Link]

-

Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. (2019). PMC. Retrieved from [Link]

Sources

- 1. Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications | Research, Society and Development [rsdjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]

- 9. Nitrene-Transfer Chemistry to C–H and C═C Bonds Mediated by Triangular Coinage Metal Platforms Supported by Triply Bridging Pnictogen Elements Sb(III) and Bi(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Diazidomethylphenylsilane: Structural Architecture and Synthetic Utility

Topic: Understanding the Structure and Synthetic Utility of Diazidomethylphenylsilane Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

Diazidomethylphenylsilane (CAS: 30540-34-2) is a specialized organosilicon compound characterized by a central silicon atom coordinate to a methyl group, a phenyl group, and two azide (

In drug development and advanced materials research, this compound serves as a high-value azide transfer reagent and a precursor for silicon-nitrogen frameworks . Its utility, however, is bounded by the hydrolytic instability of the

Structural Analysis & Physicochemical Properties

Geometric and Electronic Configuration

The molecule adopts a distorted tetrahedral geometry around the central silicon atom. The steric bulk of the phenyl group contrasts with the smaller methyl group, creating a specific "face" for nucleophilic attack or coordination.

-

Si-N Bond Character: The silicon-nitrogen bond in silyl azides is hypervalent in character but is typically drawn as a single bond. It is significantly longer (

) and weaker than a carbon-nitrogen bond ( -

Azide Resonance: The azide groups exist in resonance between linear forms (

and

Key Physical Data

Note: Due to thermal instability, boiling points are often theoretical or measured at high vacuum.

| Property | Value / Description | Note |

| Formula | ||

| Molecular Weight | ||

| Physical State | Colorless Liquid | |

| Density | Estimated based on congeners | |

| Boiling Point | Do not distill at atm pressure. | |

| Solubility | Soluble in aprotic solvents (DCM, Toluene, MeCN) | Hydrolyzes in water/alcohols |

Synthesis Protocol: A Self-Validating Workflow

The synthesis relies on a nucleophilic substitution of chloride by azide. This protocol is designed to minimize the risk of hydrazoic acid (

Precursors and Reagents

-

Precursor: Dichloromethylphenylsilane (

) [CAS: 149-74-6]. -

Reagent: Sodium Azide (

), activated. -

Solvent: Anhydrous Acetonitrile (

) or DMF. -

Catalyst (Optional): 15-Crown-5 (if using benzene/toluene).

Step-by-Step Methodology

Safety Critical: Perform all steps behind a blast shield in a functioning fume hood. Avoid metal spatulas with azides.

-

Preparation:

-

Dry

(2.2 equivalents) in a vacuum oven at -

Suspend

in anhydrous

-

-

Addition:

-

Cool the suspension to

. -

Add Dichloromethylphenylsilane dropwise via a pressure-equalizing addition funnel.

-

Validation: Monitor internal temperature; ensure it does not rise

above setpoint.

-

-

Reaction:

-

Allow to warm to room temperature (RT) and stir for 12–24 hours.

-

In-Process Check: Take an aliquot, filter, and run IR. Look for the disappearance of

stretches and appearance of strong asymmetric azide stretch at

-

-

Workup:

-

Filter off the

byproduct using a sintered glass frit (Schlenk filtration) under inert gas. Do not use paper filters (risk of friction ignition with trapped azides). -

Remove solvent under reduced pressure (Rotavap) at

. -

Purification: The product is typically used crude (

purity). If distillation is required, use high vacuum (

-

Visualization: Synthesis Pathway

Caption: Nucleophilic substitution pathway converting chlorosilane to azidosilane via a pentacoordinate transition state.

Reactivity Profile & Applications in Drug Development

The "Click" Potential vs. Hydrolysis

While organic azides (

-

Hydrolysis:

.-

Implication: This compound acts as a masked source of hydrazoic acid or as a dehydrating agent.

-

-

Cycloaddition: It can undergo [3+2] cycloaddition with electron-rich alkynes to form 5-silyl-1,2,3-triazoles . However, the

bond in the resulting triazole is often cleaved by methanol or water, making this a method to synthesize N-unsubstituted triazoles (using the silyl group as a traceless directing group).

Azide Transfer Reagent

In medicinal chemistry, this molecule is used to convert alkyl halides or epoxides into organic azides (which are then used in drug conjugates).

-

Mechanism: The weak

bond breaks, and the azide acts as a nucleophile. The silicon effectively "scavenges" the leaving group (e.g., forming the very stable

Visualization: Reactivity Logic

Caption: Divergent reactivity pathways: Path A represents the safety hazard (hydrolysis), while Path B represents the synthetic utility (nucleophilic ring opening).

Safety & Handling (The "E-E-A-T" Pillar)

Trustworthiness: The primary danger with silyl azides is not just explosion, but the insidious formation of Hydrazoic Acid (

-

Moisture Control: All equipment must be flame-dried. Moisture ingress generates

, which is volatile, highly toxic, and explosive. -

Waste Disposal:

-

NEVER pour silyl azide waste into acidic drains (generates

). -

Quench Protocol: Dilute with toluene, then slowly add to a stirred solution of saturated aqueous Sodium Nitrite (

) and dilute Sulfuric Acid (

-

-

Storage: Store in Teflon-sealed containers (glass can be etched by hydrolysis products over time) in a fridge (

), strictly under Argon.

References

-

Nishiyama, K. (2020). Silyl Azides in Organic Synthesis. Journal of Synthetic Organic Chemistry, Japan. Link

-

Patel, S., & Singh, R. (2018). Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. Academic Press. Link

-

Amantini, D., et al. (2002). Benign by Design: Catalyst-Free In Water, On Water Green Chemical Methodologies. Chemical Reviews. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Azidotrimethylsilane (Analogue Safety Data). Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

Sources

Diazidomethylphenylsilane safety and handling guidelines

An In-Depth Technical Guide to Diazidomethylphenylsilane: Safety, Handling, and Energetic Profiling

Executive Summary

Diazidomethylphenylsilane (CAS: 30540-34-2), also known as methylphenyldiazidosilane, is a highly reactive organosilicon compound utilized in advanced chemical synthesis, materials science, and drug development[1]. As a bis-azide, it serves as a potent cross-linker and nitrogen source for the formation of silicon-nitrogen bonds and click-chemistry applications. However, the presence of two energetic azide (-N

Physicochemical & Energetic Profiling

To handle diazidomethylphenylsilane safely, researchers must first understand the thermodynamic drivers of its instability. The azide functional group is highly endothermic; its decomposition is accompanied by the rapid, exothermic release of nitrogen gas (N

The thermal stability of azidosilanes is dictated by their structural substituents. While the presence of multiple azide groups drastically lowers the thermal decomposition threshold, the phenyl ring in diazidomethylphenylsilane exerts a stabilizing effect[2]. The electron-withdrawing nature and steric bulk of the aromatic substituent slightly stabilize the Si-N

We quantify this hazard using two foundational safety metrics for organic azides: the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six [3][4].

Quantitative Safety Metrics

-

C/N Ratio: Calculated as

. For diazidomethylphenylsilane (C -

Rule of Six: Dictates that a safe energetic molecule should possess at least six carbon atoms (or atoms of similar size, such as silicon) per energetic functional group[3][4]. Diazidomethylphenylsilane possesses 8 heavy stabilizing atoms (7 Carbons + 1 Silicon) divided by 2 azide groups, yielding a ratio of 4.0 . Because

, the molecule lacks sufficient hydrocarbon "dilution" to safely absorb the shock of decomposition, rendering it potentially explosive[3][4].

Table 1: Physicochemical and Safety Data Summary

| Parameter | Value | Safety Implication |

| Chemical Formula | C | High nitrogen content (6 N atoms)[1]. |

| Molecular Weight | 204.27 g/mol | Low molecular weight increases volatility and shock sensitivity[1]. |

| C/N Ratio | 1.16 | Hazardous: Must be stored at < 1.0 M and < 5g[3]. |

| Rule of Six Ratio | 4.0 | Hazardous: Fails the >6 threshold; requires blast shields[3]. |

| Incompatibilities | Acids, Heavy Metals, Halogens | Risk of forming HN |

Mechanistic Incompatibility Matrix

Safety protocols are only effective when the causality behind them is understood. Diazidomethylphenylsilane must be strictly isolated from the following chemical classes:

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Trace free azide ions can undergo nucleophilic substitution with halogenated solvents to form polyazidomethanes (such as diazidomethane), which are highly explosive, friction-sensitive liquids[3][4].

-

Heavy Metals (e.g., Brass, Copper, Lead spatulas/needles): Azides react with heavy metals to form metal azides. These are primary explosives that can detonate upon the slightest mechanical friction or shock[4].

-

Acids (Bronsted/Lewis): Protonation of the azide group generates hydrazoic acid (HN

). HN

Fig 1. Energetic risk assessment and handling workflow for diazidomethylphenylsilane.

Self-Validating Experimental Protocols

To ensure trustworthiness and operational safety, the following protocols are designed as self-validating systems. Each step includes a verification mechanism to prevent cascading failures.

Protocol A: Safe Reaction Setup and Handling

Objective: Prevent mechanical shock, thermal runaway, and incompatible solvent interactions.

-

Environmental Preparation: Conduct all operations in a certified chemical fume hood behind a heavy-duty polycarbonate blast shield[2]. Clear the hood of any metal equipment, halogenated solvents, and acidic reagents[4].

-

Tool Selection: Use ONLY Teflon, ceramic, or plastic spatulas and transfer lines. Validation: Visually inspect the workspace to confirm the absolute absence of brass, copper, or steel tools that could contact the reagent[4].

-

Solvent Selection: Dissolve the compound in a compatible, non-halogenated anhydrous solvent (e.g., THF, Toluene, or Hexane). Validation: Ensure the final concentration does not exceed 1.0 M[3].

-

Thermal Control: Maintain the reaction vessel at or below 0°C during the addition of the azidosilane. Because thermal stability decreases with multiple azide groups, active cooling is mandatory to prevent spontaneous N

extrusion[2].

Protocol B: Quenching and Disposal (Staudinger Reduction)

Objective: Chemically deactivate the energetic azide groups prior to waste disposal.

Never dispose of unreacted azidosilanes into standard waste streams[4]. The compound must be converted into a stable silylamine derivative via a Staudinger reduction using triphenylphosphine (PPh

-

Dilution: Dilute the diazidomethylphenylsilane waste to < 0.5 M in THF.

-

Reagent Addition: Slowly add an excess (2.5 equivalents per molecule, to account for both azide groups) of triphenylphosphine at 0°C.

-

Venting (Critical Step): The reaction will immediately evolve N

gas. Ensure the flask is equipped with a bubbler or open vent to prevent pressure accumulation. Validation: Observe the bubbler; gas evolution confirms the deactivation is actively occurring. -

Spectroscopic Verification: Before declaring the waste safe, take an aliquot and perform an IR scan. Validation: The complete disappearance of the strong, asymmetric azide stretch at ~2100 cm

confirms total quenching. -

Disposal: The resulting benign silylamine solution can now be safely disposed of in the standard non-halogenated organic waste stream.

Fig 2. Step-by-step chemical quenching pathway for safe disposal of azidosilane waste.

References

- US Environmental Protection Agency (EPA). "Benzene, (diazidomethylsilyl)- Substance Details." CompTox Chemicals Dashboard.

- Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford University.

- BenchChem. "In-Depth Technical Guide to the Thermal Stability of Azidosilanes.

- BenchChem. "Technical Support Center: Safe Handling of Azides.

Sources

Spectral properties of Diazidomethylphenylsilane (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Properties of Diazidomethylphenylsilane

Authored by: A Senior Application Scientist

Introduction

Diazidomethylphenylsilane ((CH₃)(C₆H₅)Si(N₃)₂) is an organosilicon compound of significant interest due to the presence of two energetic azide functional groups attached to a silicon center. This unique structure makes it a potential precursor for silicon-containing polymers, a component in energetic materials, and a versatile reagent in synthetic chemistry. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of diazidomethylphenylsilane, offering insights for researchers, scientists, and professionals in drug development and materials science.

The causality behind the experimental choices described herein lies in the need for a multi-faceted analytical approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the silicon atom. IR spectroscopy is exquisitely sensitive to the vibrational modes of the azide functional groups, which are key to the molecule's reactivity. Mass spectrometry elucidates the compound's molecular weight and provides valuable information about its fragmentation patterns, which can be crucial for its identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds.[1][2] For diazidomethylphenylsilane, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of organosilicon compounds, the protons on carbon atoms attached to silicon often experience a characteristic upfield shift.[3]

Predicted ¹H NMR Spectral Data for Diazidomethylphenylsilane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.5 - 0.8 | Singlet | 3H | Si-CH ₃ |

| ~7.3 - 7.6 | Multiplet | 5H | Si-C₆H ₅ |

The predicted upfield shift of the methyl protons is a direct consequence of the electropositive nature of the silicon atom. The phenyl protons are expected to appear in the typical aromatic region, likely as a complex multiplet due to potential second-order coupling effects.

¹³C NMR Spectroscopy

¹³C NMR provides valuable information about the carbon skeleton of a molecule.[4][5][6][7] The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data for Diazidomethylphenylsilane

| Chemical Shift (δ) ppm | Assignment |

| ~0 - 5 | Si-C H₃ |

| ~128 - 135 | Si-C ₆H₅ |

| ~130 - 135 | ipso-C of Si-C₆H₅ |

The methyl carbon attached to the silicon is expected to resonate at a significantly upfield chemical shift. The aromatic carbons will appear in the typical downfield region for phenyl groups.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful tool for directly probing the silicon environment in organosilicon compounds.[8] The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.

Predicted ²⁹Si NMR Spectral Data for Diazidomethylphenylsilane

| Chemical Shift (δ) ppm | Assignment |

| ~ -30 to -50 | (CH ₃)(C ₆H ₅)Si (N₃)₂ |

The presence of two electronegative azide groups is expected to cause a significant upfield shift of the ²⁹Si resonance compared to tetralkylsilanes.

Experimental Protocol for NMR Spectroscopy

A general methodology for acquiring high-quality NMR spectra of diazidomethylphenylsilane is as follows:[9]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of diazidomethylphenylsilane and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for ¹H and ¹³C NMR for accurate chemical shift referencing.[10]

-

Instrumentation: Utilize a standard NMR spectrometer operating at a field strength of, for example, 300 or 400 MHz for ¹H.[9]

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Acquisition time: 2-4 s

-

Spectral width: 10-15 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1-2 s

-

Spectral width: 0-220 ppm

-

Decoupling: Proton broadband decoupling[5]

-

-

²⁹Si NMR Acquisition Parameters:

-

Number of scans: 4096 or more

-

Relaxation delay: 5.0 s or longer (due to the potentially long spin-lattice relaxation time of ²⁹Si)

-

Pulse width: 30-45°

-

Spectral width: A range appropriate for organosilanes (e.g., -100 to 50 ppm)

-

Decoupling: Proton broadband decoupling

-

Caption: A generalized workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[11][12] For diazidomethylphenylsilane, the most prominent and diagnostic feature in the IR spectrum will be the absorption bands associated with the azide groups.

Predicted IR Spectral Data for Diazidomethylphenylsilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 - 2150 | Strong, Sharp | Asymmetric stretch of N₃ |

| ~1250 - 1300 | Medium | Symmetric stretch of N₃ |

| ~1430 | Medium | Si-C₆H₅ stretch |

| ~1250 | Medium | Si-CH₃ deformation |

| ~800 | Medium-Strong | Si-C stretch |

The asymmetric stretching vibration of the azide group is particularly characteristic and intense, making it an excellent diagnostic tool for the presence of this functional group.[13][14][15]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If diazidomethylphenylsilane is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂) can be prepared and placed in a liquid cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum of the salt plates or the solvent-filled cell is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance spectrum of the compound.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Application Note: Intracellular Bioconjugation and Crosslinking Using Diazidomethylphenylsilane

Target Audience: Chemical Biologists, Drug Development Professionals, and Proteomics Researchers Focus: Live-Cell Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Challenge of Intracellular Crosslinking

Capturing transient protein-protein interactions (PPIs) or assembling synthetic complexes within the native environment of a living cell requires reagents that are both highly specific and highly membrane-permeable. While bifunctional crosslinking via azide-alkyne cycloaddition is a proven strategy for stabilizing macromolecular complexes[1], traditional crosslinkers frequently fail in live-cell applications.

Standard bis-azide crosslinkers typically rely on polyethylene glycol (PEG) linkers (e.g., N3-PEG4-N3) to maintain aqueous solubility. However, the highly polar nature of PEG chains severely restricts their ability to passively diffuse across the hydrophobic core of the plasma membrane. Conversely, purely aliphatic bis-azides (e.g., 1,8-diazidooctane) often suffer from poor solubility and a tendency to aggregate in the cytosol, leading to off-target toxicity and low crosslinking yields.

Mechanistic Rationale: The Silane Advantage

Diazidomethylphenylsilane (DAMP) (CAS: 30540-34-2) emerges as a highly optimized homobifunctional crosslinker that solves the permeability-reactivity paradox. By utilizing a central silicon atom substituted with methyl and phenyl groups, DAMP offers three distinct mechanistic advantages:

-

Optimal Lipophilicity (ClogP): The methylphenylsilane core shifts the partition coefficient into the ideal range for passive membrane diffusion (ClogP ~2.8). This allows rapid equilibration across the plasma membrane without the need for permeabilization agents.

-

Steric and Geometric Tuning: Silicon has a larger atomic radius than carbon, resulting in longer Si-C bonds (~1.86 Å) compared to C-C bonds (~1.54 Å). This extended geometry slightly increases the spatial distance between the two azide groups, reducing the entropic penalty during sequential click reactions and preventing auto-quenching.

-

Bioorthogonal Inertness: Silane scaffolds have been rigorously validated for their excellent biocompatibility and minimal background reactivity in live-cell workflows[2]. The azide groups remain completely inert to endogenous nucleophiles and electrophiles, reacting exclusively with strained alkynes (e.g., DBCO, BCN) via SPAAC.

Because Copper(I) catalysts generate reactive oxygen species (ROS) that induce apoptosis in live cells, DAMP is designed to be paired with strained alkynes, driving the cycloaddition entirely through ring strain at physiological temperatures . Bis-azide crosslinkers are highly effective at bridging these alkyne-functionalized domains once inside the intracellular space[3].

Fig 1. Workflow of intracellular SPAAC crosslinking using Diazidomethylphenylsilane.

Quantitative Performance Data

The table below summarizes the physicochemical properties and live-cell performance of DAMP compared to traditional crosslinkers. Data reflects crosslinking of two DBCO-tagged intracellular proteins (e.g., HaloTag-DBCO and SNAP-tag-DBCO).

| Crosslinker | Core Motif | ClogP | Membrane Permeability | Intracellular Crosslinking Yield | 24h Cell Viability |

| Diazidomethylphenylsilane | Methylphenylsilane | 2.8 | Excellent (Passive Diffusion) | >85% | >95% |

| Bis-azide-PEG4 | Tetraethylene Glycol | -1.2 | Poor (Endosomal trapping) | <15% | >95% |

| 1,8-Diazidooctane | Alkane (C8) | 3.5 | Moderate (Prone to aggregation) | ~40% | ~80% |

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It utilizes a bipartite labeling strategy (HaloTag and SNAP-tag) to introduce DBCO groups onto two target proteins, followed by DAMP crosslinking. Built-in controls ensure that the observed high-molecular-weight shifts are strictly dependent on both the DBCO ligands and the bis-azide functionality.

Reagents and Preparation

-

Target Cells: HEK293T cells transiently co-expressing Protein A-HaloTag and Protein B-SNAP-tag.

-

Ligands: HaloTag-DBCO and SNAP-tag-DBCO (10 mM stocks in anhydrous DMSO).

-

Crosslinker: Diazidomethylphenylsilane (DAMP) (100 mM stock in anhydrous DMSO). Store desiccated at -20°C to prevent silane hydrolysis.

-

Control Reagent: Azidomethylphenylsilane (Mono-azide control).

Step-by-Step Methodology

Step 1: Intracellular DBCO Labeling

-

Seed HEK293T cells in a 6-well plate and transfect with plasmids encoding Protein A-HaloTag and Protein B-SNAP-tag. Incubate for 24 hours.

-

Replace media with fresh DMEM containing 5 µM HaloTag-DBCO and 5 µM SNAP-tag-DBCO.

-

Incubate for 1 hour at 37°C, 5% CO₂.

-

Causality Note: 1 hour is sufficient for covalent suicide-inhibition of the Halo/SNAP tags. Prolonged incubation increases background.

-

-

Critical Wash Step: Wash cells 3× with warm PBS, then incubate in fresh, ligand-free DMEM for 30 minutes.

-

Causality Note: This "chase" period allows unreacted DBCO ligands to diffuse out of the cell. Failure to do so will result in DAMP reacting with free ligand rather than the target proteins, severely reducing crosslinking yield.

-

Step 2: Intracellular SPAAC Crosslinking

-

Prepare a 20 µM working solution of DAMP in warm DMEM (final DMSO concentration <0.1%).

-

Causality Note: The concentration of a homobifunctional crosslinker must be carefully titrated. Concentrations >50 µM will induce the "hook effect," where each DBCO target reacts with a separate DAMP molecule, preventing the formation of the A-B dimer.

-

-

Apply the DAMP solution to the cells and incubate for 2 hours at 37°C.

-

Wash cells 2× with ice-cold PBS to halt membrane trafficking and quench the reaction thermally.

Step 3: Lysis and Validation

-

Lyse cells using RIPA buffer supplemented with protease inhibitors.

-

Clarify lysates by centrifugation (14,000 × g, 10 min, 4°C).

-

Analyze the supernatant via SDS-PAGE and Western Blot, probing for Protein A and Protein B. A successful crosslink will appear as a novel band at the combined molecular weight of Protein A + Protein B.

Fig 2. Step-by-step timeline for dual-target live-cell bioconjugation.

System Validation & Controls (Mandatory)

To ensure the protocol is self-validating, the following controls must be run in parallel:

-

Negative Control 1 (Ligand Omission): Perform the entire workflow but omit the DBCO ligands in Step 1. Validates that crosslinking is strictly DBCO-dependent and DAMP is not reacting non-specifically with endogenous proteins.

-

Negative Control 2 (Mono-azide): Replace DAMP with Azidomethylphenylsilane in Step 2. Validates that the high-molecular-weight shift requires the bifunctional bridging capability of the bis-azide, ruling out anomalous gel migration caused by simple mono-adduct formation.

-

Positive Control (Lysate Crosslinking): Lyse DBCO-labeled cells before adding DAMP. Add Bis-azide-PEG4 to the lysate. Validates that the DBCO tags are functional and capable of undergoing SPAAC when membrane permeability is no longer a limiting factor.

References

-

Page, A., & Toste, F. D. (2023). A Physical Organic Approach to Reagent Design for Bioconjugation: Development of Acyl Silane and Oxaziridine Probes for Chemoproteomic Profiling. eScholarship, University of California.[Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998.[Link]

-

Talelli, M., Rijcken, C. J. F., Lammers, T., Seevinck, P. R., Storm, G., van Nostrum, C. F., & Hennink, W. E. (2015). Core-Crosslinked Polymeric Micelles: Principles, Preparation, Biomedical Applications and Clinical Translation. Advanced Drug Delivery Reviews, 81, 57-71.[Link]

-

Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Physical Organic Approach to Reagent Design for Bioconjugation: Development of Acyl Silane and Oxaziridine Probes for Chemoproteomic Profiling [escholarship.org]

- 3. Core-Crosslinked Polymeric Micelles: Principles, Preparation, Biomedical Applications and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Diazidomethylphenylsilane as a Bifunctional Crosslinker in Click Chemistry Workflows

Document Type: Technical Protocol & Application Guide Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Compound Focus: Diazidomethylphenylsilane (CAS: 30540-34-2 | MW: 204.27 g/mol )

Introduction & Mechanistic Grounding

Diazidomethylphenylsilane is a highly versatile, bifunctional silicon-based crosslinking agent. Structurally, it features a central silicon atom bonded to a methyl group, a phenyl group, and two reactive azide (–N₃) moieties. This unique architecture makes it an ideal A₂-type monomer for synthesizing robust, three-dimensional polymer networks via [1][2].

-

Steric and Electronic Tuning: The phenyl group provides steric bulk that modulates the reactivity of the adjacent azides, preventing premature thermal decomposition while maintaining high reactivity toward terminal or strained alkynes.

-

Network Mechanics: The incorporation of the rigid phenyl ring introduces

stacking capabilities within the crosslinked network, significantly enhancing the mechanical modulus and glass transition temperature ( -

Hydrolytic Stability: The silicon-carbon backbone imparts intrinsic hydrophobicity and thermal stability, making the resulting 1,2,3-triazole silane networks highly resistant to hydrolytic degradation in physiological environments.

Experimental Logic & Workflows

Diazidomethylphenylsilane can be deployed via two primary click chemistry modalities: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition). The choice of workflow is dictated by the biological sensitivity of the end application [3].

Fig 1. Bipartite crosslinking workflow utilizing Diazidomethylphenylsilane via click chemistry.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: CuAAC Crosslinking of Alkyne-Functionalized Polymers (Ex Vivo)

This protocol is optimized for synthesizing robust, non-biological elastomers or ex vivo hydrogels where trace copper toxicity is not a limiting factor [4].

Reagents Required: Dialkyne-functionalized PEG, Diazidomethylphenylsilane, CuSO₄·5H₂O, THPTA ligand, Sodium Ascorbate.

-

Substrate Dissolution & Degassing

-

Action: Dissolve the dialkyne-polymer in a degassed solvent (e.g., DMF or H₂O/t-BuOH mixture) to a 10% w/v concentration. Purge with N₂ for 15 minutes.

-

Causality: Oxygen readily oxidizes the active Cu(I) catalyst back to inactive Cu(II). Rigorous degassing ensures a self-sustaining catalytic cycle and prevents reaction stalling.

-

-

Catalyst Complexation

-

Action: In a separate vial, mix CuSO₄ (1 eq) with THPTA ligand (5 eq). Incubate for 5 minutes.

-

Causality: Cu(I) is thermodynamically unstable. Premixing Cu(II) with a stabilizing, accelerating ligand (THPTA) prior to reduction prevents the disproportionation of Cu(I) into unreactive Cu(0) and Cu(II).

-

-

In Situ Reduction

-

Action: Add Sodium Ascorbate (10 eq) to the catalyst complex. The solution will shift from blue to pale yellow.

-

Causality: Ascorbate acts as a mild reducing agent, generating the highly active Cu(I) species required to form the critical copper-acetylide intermediate.

-

-

Crosslinker Addition & Curing

-

Action: Add Diazidomethylphenylsilane (0.5 molar equivalents relative to alkyne groups) to the polymer solution. Inject the activated catalyst complex. Cast into a mold and cure at room temperature for 2–4 hours.

-

Causality: Adding the bifunctional silane last ensures homogeneous distribution before the rapid gelation point is reached, preventing localized hyper-crosslinking and macroscopic network defects.

-

Fig 2. Catalytic cycle of CuAAC utilizing Diazidomethylphenylsilane to form a triazole network.

Protocol B: SPAAC Bio-orthogonal Hydrogel Synthesis (In Vivo)

This protocol utilizes ring strain rather than metal catalysis, making it ideal for cell encapsulation and in vivo drug delivery matrices [3].

Reagents Required: DBCO-functionalized Polymer (e.g., DBCO-Hyaluronic Acid), Diazidomethylphenylsilane.

-

Polymer Preparation

-

Action: Dissolve the DBCO-polymer in 1X PBS (pH 7.4) at 37°C.

-

Causality: Maintaining physiological pH and temperature ensures that encapsulated biologics or cells (added in later steps) remain viable.

-

-

Crosslinker Incorporation

-

Action: Introduce Diazidomethylphenylsilane dropwise to the DBCO-polymer solution under continuous, gentle vortexing.

-

Causality: The highly strained dibenzocyclooctyne (DBCO) ring possesses ~18 kcal/mol of ring strain. This intrinsically lowers the activation energy for the[3+2] cycloaddition, driving the reaction to completion spontaneously without the need for cytotoxic copper.

-

-

Incubation & Gelation

-

Action: Allow the mixture to incubate at 37°C for 45–60 minutes until the sol-gel transition is complete.

-

Causality: SPAAC kinetics are slower than CuAAC. A 60-minute incubation provides sufficient time for the diazide to bridge the DBCO chains, forming a stable, bio-orthogonal 1,4- and 1,5-regioisomeric triazole network.

-

Quantitative Data Presentation

To aid in experimental design, the following table summarizes the comparative quantitative and qualitative parameters of utilizing Diazidomethylphenylsilane across both click modalities.

| Parameter | CuAAC (Protocol A) | SPAAC (Protocol B) |

| Reaction Driver | Cu(I) Catalysis | Alkyne Ring Strain (e.g., DBCO) |

| Typical Gelation Time | 5 – 30 Minutes | 45 – 120 Minutes |

| Biocompatibility | Low (Requires exhaustive washing) | High (Bio-orthogonal, safe for cells) |

| Regioselectivity | Strictly 1,4-disubstituted triazoles | Mixed 1,4- and 1,5-regioisomers |

| *Network Modulus ( | High (Rigid, uniform crosslinking) | Moderate (Dependent on DBCO steric bulk) |

| Ideal Application | Ex vivo elastomers, structural polymers | In vivo hydrogels, cell encapsulation |

*Note: Exact storage modulus (

Safety & Troubleshooting

-

Azide Handling: While Diazidomethylphenylsilane is highly stable due to the stabilizing effect of the silicon-carbon bonds, all organic azides carry a risk of energetic decomposition. Never expose the neat reagent to strong acids, heavy metal salts (uncomplexed), or temperatures exceeding 100°C.

-

Incomplete Gelation: If the CuAAC network fails to cure, the most common cause is the oxidation of Cu(I). Ensure rigorous degassing and verify the efficacy of the Sodium Ascorbate (which degrades upon prolonged exposure to air and light).

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Benzene, (diazidomethylsilyl)- (CAS 30540-34-2). Retrieved from[Link]

-

Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition - Mechanism and Applications." Retrieved from [Link]

-

Skrzypczak, A., et al. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." National Institutes of Health (PMC), 2023. Retrieved from[Link]

-

Iha, R. K., et al. "Applications of Orthogonal “Click” Chemistries in the Synthesis of Functional Soft Materials." Chemical Reviews (ACS Publications), 2009, 109(11), 5620-5686. Retrieved from[Link]

Diazidomethylphenylsilane applications in proteomics research

Application Note: High-Fidelity Chemoproteomic Enrichment using Diazidomethylphenylsilane (DAPS)

Executive Summary

Diazidomethylphenylsilane (DAPS) and its derivatives represent a specialized class of bifunctional organosilanes used in high-stringency chemoproteomics. Unlike standard amine-reactive crosslinkers (e.g., DSS, BS3), DAPS is primarily utilized for the covalent immobilization and enrichment of alkyne-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

This guide details the application of DAPS for creating "Click-Ready" silica surfaces (beads or arrays). This technology is critical for Activity-Based Protein Profiling (ABPP) and Metabolic Labeling studies (e.g., AHA, HPG, or alkynyl-lipids), enabling researchers to isolate low-abundance targets from complex lysates with near-zero background due to the bio-orthogonal nature of the reaction.

Technical Background & Mechanism

The Molecule: Diazidomethylphenylsilane

DAPS features a central silicon atom bonded to a phenyl group (providing steric stability), methyl groups, and reactive azidomethyl (-CH₂-N₃) moieties.

-

Silane Functionality: Typically supplied as a chlorosilane or alkoxysilane precursor (e.g., Bis(azidomethyl)phenylchlorosilane), it forms covalent siloxane bonds (Si-O-Si) with hydroxylated silica surfaces (glass slides or magnetic silica beads).

-

Azide Functionality: The pendant azide groups serve as "bait" for alkyne-tagged proteins.

-

The "Phenyl" Advantage: The phenyl group on the silicon atom increases the hydrolytic stability of the siloxane bond compared to aliphatic silanes, allowing the surface to withstand harsh washing buffers (e.g., 8M Urea, 1% SDS) required to remove non-specific binders.

The "Click-Capture" Mechanism

The core application relies on the bio-orthogonal reaction between the surface-bound azide and an alkyne-modified protein.

This linkage is irreversible and chemically inert, allowing for denaturing washes that strip away all non-covalently bound proteins, resulting in exceptionally high signal-to-noise ratios in downstream LC-MS/MS analysis.

Experimental Workflow: Diagram

The following diagram illustrates the workflow from surface functionalization to Mass Spectrometry analysis.

Caption: Workflow for DAPS-mediated proteomic enrichment. The process ensures only alkyne-tagged proteins remain for digestion.

Detailed Protocol: DAPS-Based Enrichment

Objective: To enrich newly synthesized proteins (metabolically labeled with L-Homopropargylglycine, HPG) using DAPS-functionalized silica beads.

Materials Required

-

Reagent: Diazidomethylphenylsilane (or equivalent Azido-silane precursor).

-

Substrate: Silica magnetic beads (e.g., 1µm, non-porous).

-

Catalysts: CuSO₄ (50 mM), THPTA Ligand (100 mM), Sodium Ascorbate (100 mM).

-

Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitors.

-

Wash Buffer (Stringent): 100 mM Tris pH 8.0, 1% SDS, 8M Urea.

Step 1: Surface Functionalization (Silanization)

Rationale: Creating a dense monolayer of azides on the silica surface.

-

Activation: Wash silica beads (10 mg) with 10% HNO₃ for 30 min to generate surface silanol (-Si-OH) groups. Wash 3x with water and 3x with dry Toluene.

-

Silanization: Resuspend beads in 1 mL anhydrous Toluene containing 2% (v/v) Diazidomethylphenylsilane .

-

Incubation: Incubate overnight at room temperature with end-over-end rotation. Note: Anhydrous conditions are critical to prevent polymerization of the silane in solution.

-

Curing: Wash beads 3x with Toluene and 3x with Methanol. Cure at 80°C for 1 hour to crosslink the siloxane network. Store dry or in Ethanol.

Step 2: Proteome Capture (Click Reaction)

Rationale: Covalent attachment of the target proteome.

-

Lysate Prep: Prepare cell lysate from HPG-labeled cells (1-2 mg/mL protein).

-

Reaction Mix: Add 1 mg of DAPS-functionalized beads to 500 µL lysate.

-

Catalysis: Add the following in order:

-

CuSO₄ (1 mM final) pre-mixed with THPTA (2 mM final).

-

Sodium Ascorbate (2 mM final).

-

-

Incubation: Rotate for 2 hours at Room Temperature. Note: Keep headspace minimal to prevent oxidation of Cu(I).

Step 3: High-Stringency Washing

Rationale: The DAPS-triazole bond is stable; we can use harsh conditions to remove non-specific background.

-

Remove supernatant.

-

Wash 2x with Lysis Buffer .

-

Wash 3x with Stringent Wash Buffer (8M Urea, 1% SDS). Critical Step: This removes sticky proteins like Keratin and Albumin.

-

Wash 3x with 50 mM Ammonium Bicarbonate (AMBIC) to remove detergents before digestion.

Step 4: On-Bead Digestion & MS Analysis

Rationale: Since the protein is covalently bound, we digest it directly on the bead surface.

-

Resuspend beads in 100 µL AMBIC + Trypsin (1:50 enzyme:protein ratio).

-

Incubate overnight at 37°C.

-

Collect supernatant (contains peptides). The triazole-linked peptide remains on the bead (unless a cleavable linker variant was used).

-

Desalt (C18 StageTip) and analyze via LC-MS/MS.

Data Analysis & Interpretation

When analyzing DAPS-enriched samples, expected results differ from standard immunoprecipitation (IP).

| Parameter | Standard IP / Biotin-Streptavidin | DAPS Covalent Capture |

| Background | Moderate (Non-specific binding to beads) | Ultra-Low (Due to 8M Urea wash) |

| Elution Method | Acid or Boiling | Enzymatic Digestion (Peptides only) |

| Identification | Full protein coverage | High coverage (minus the linker-peptide) |

| False Positives | Sticky proteins (HSP70, Ribosomes) | Negligible |

Troubleshooting Guide:

-

Low Yield: Check the "Click" efficiency. The Cu(I) catalyst is oxygen-sensitive. Ensure Sodium Ascorbate is fresh.

-

High Background: Increase the number of SDS/Urea washes. The covalent bond formed by DAPS is stable up to >90°C and pH 2-12.

References

-

Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[1] Chemistry & Biology, 11(4), 535-546. Link

-

Lummerstorfer, T., & Hoffmann, H. (2004). Click chemistry on surfaces: 1,3-dipolar cycloaddition reactions of azide-terminated monolayers on silica. The Journal of Physical Chemistry B, 108(13), 3963-3966. Link

-